molecular formula C16H15Cl2N5O2S B10922801 N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B10922801
M. Wt: 412.3 g/mol
InChI Key: KLINMZOSLLNYOP-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrazolyl group: This step involves the reaction of the oxadiazole intermediate with a suitable pyrazole derivative.

    Attachment of the dichlorophenyl group: This can be done through nucleophilic substitution reactions using 2,6-dichlorobenzoyl chloride or similar reagents.

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-2-(1,3,4-oxadiazol-2-ylthio)acetamide
  • N-(2,6-dichlorophenyl)-2-(1H-pyrazol-1-yl)acetamide
  • N-(2,6-dichlorophenyl)-2-(5-methyl-1,3,4-oxadiazol-2-ylthio)acetamide

Uniqueness

N-(2,6-dichlorophenyl)-2-({5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is unique due to the combination of its dichlorophenyl, pyrazolyl, and oxadiazolyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C16H15Cl2N5O2S

Molecular Weight

412.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[5-[1-(3-methylpyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H15Cl2N5O2S/c1-9-6-7-23(22-9)10(2)15-20-21-16(25-15)26-8-13(24)19-14-11(17)4-3-5-12(14)18/h3-7,10H,8H2,1-2H3,(H,19,24)

InChI Key

KLINMZOSLLNYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C(C)C2=NN=C(O2)SCC(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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